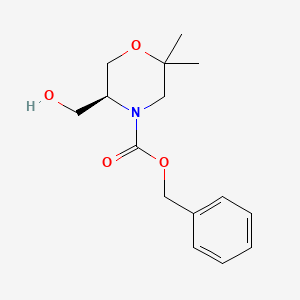

(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Description

Properties

CAS No. |

1263078-30-3 |

|---|---|

Molecular Formula |

C15H21NO4 |

Molecular Weight |

279.33 g/mol |

IUPAC Name |

benzyl (5S)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate |

InChI |

InChI=1S/C15H21NO4/c1-15(2)11-16(13(8-17)10-20-15)14(18)19-9-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3/t13-/m0/s1 |

InChI Key |

CHFKEFGYSYDIPT-ZDUSSCGKSA-N |

Isomeric SMILES |

CC1(CN([C@H](CO1)CO)C(=O)OCC2=CC=CC=C2)C |

Canonical SMILES |

CC1(CN(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine chemical structure

An In-depth Technical Guide to (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Abstract

(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is a chiral heterocyclic compound of significant interest in modern medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical structure, the strategic importance of its constituent parts, and methodologies for its synthesis and manipulation. We will delve into the role of the morpholine scaffold as a privileged structure in pharmaceuticals, the function and application of the carboxybenzyl (Cbz) protecting group, and plausible synthetic routes to access this specific enantiomerically pure building block. This document is intended for researchers, scientists, and drug development professionals seeking to leverage complex chiral morpholines in their synthetic programs.

The Morpholine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[1] This unique combination imparts a favorable set of physicochemical properties that have made it a "privileged scaffold" in drug discovery.[2][3][4] Its prevalence in FDA-approved drugs and clinical candidates is a testament to its utility.[5]

Key Attributes of the Morpholine Moiety:

-

Enhanced Solubility and Pharmacokinetics: The oxygen atom can act as a hydrogen bond acceptor, often improving aqueous solubility and overall pharmacokinetic (PK) properties. The weak basicity of the nitrogen (pKa of morpholine is ~8.5) means it is often protonated at physiological pH, further aiding solubility and interaction with biological targets.[3]

-

Metabolic Stability: The morpholine ring is generally robust and resistant to metabolic degradation, which can improve a drug candidate's half-life.[3]

-

Blood-Brain Barrier (BBB) Permeability: The balanced lipophilic-hydrophilic profile of morpholine derivatives often facilitates their ability to cross the blood-brain barrier, making them particularly valuable for developing therapeutics for central nervous system (CNS) disorders.[3][4][6]

-

Structural Versatility: The chair-like conformation of the morpholine ring serves as a three-dimensional scaffold, allowing appended functional groups to be precisely positioned to interact with target proteins.[6][7]

The strategic incorporation of the morpholine unit is a well-established approach to optimize the drug-like properties of a lead compound. It is a building block in successful drugs such as the anticancer agent Gefitinib and the antibiotic Linezolid.[1]

Structural Elucidation of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

A thorough understanding of the molecule begins with a detailed analysis of its name and structure.

Chemical Structure:

Caption: Logical workflow for the protection and deprotection of an amine using the Cbz group.

Synthetic Strategies for Chiral Morpholine Cores

The synthesis of enantiomerically pure substituted morpholines is a non-trivial challenge. Several strategies have been developed to install the required stereocenters with high fidelity.

Common Asymmetric Approaches:

-

Starting from Chiral Precursors: A highly effective method involves using a readily available chiral starting material, such as an amino acid or an amino alcohol, which already contains the desired stereocenter. The morpholine ring is then constructed around this chiral core. [8]* Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of a prochiral dehydromorpholine (an unsaturated precursor) using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand. This method can deliver high enantioselectivities (up to 99% ee). [2][9][10]* Intramolecular Cyclization: Strategies such as intramolecular oxa-Michael additions or halocyclizations can be employed to form the morpholine ring. [8][11]If the starting material is chiral, the stereochemistry can be transferred to the final product.

Proposed Synthetic Pathway

A plausible and efficient route to (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine would likely start from a chiral amino alcohol.

Caption: A proposed synthetic pathway starting from a chiral amino alcohol precursor.

Causality Behind Experimental Choices:

-

Chiral Pool Starting Material: Beginning with (S)-2-Amino-3,3-dimethyl-butan-1-ol (a derivative of tert-leucinol) ensures that the C5 stereocenter is set correctly from the outset, avoiding a costly and potentially low-yielding resolution step later in the synthesis.

-

N-Alkylation: The primary amine is selectively alkylated. Using bromoacetaldehyde diethyl acetal is a strategic choice because the acetal protects the highly reactive aldehyde functionality during the alkylation step.

-

Acid-Catalyzed Deprotection and Cyclization: Treatment with aqueous acid serves two purposes simultaneously. First, it hydrolyzes the acetal to reveal the aldehyde. Second, the acidic conditions promote an intramolecular reductive amination/cyclization, where the amine attacks the aldehyde, and the resulting iminium ion is reduced in situ (or the hemiaminal cyclizes) to form the morpholine ring.

-

Final Protection: Once the chiral morpholine core is assembled, the final Cbz protection step is carried out as previously described to yield the target compound, ready for use in further synthetic endeavors.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of the target molecule.

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₂₁NO₄ | Calculated |

| Molecular Weight | 279.33 g/mol | Calculated |

| Appearance | Likely a colorless oil or white solid | Predicted |

| Chirality | (S) at C5 | Defined by Synthesis |

| logP (Predicted) | ~2.5 - 3.0 | Computational |

| pKa (Amine, Predicted) | ~8.5 (for deprotected form) | Typical Morpholine |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Would show characteristic peaks for the aromatic protons of the Cbz group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), the diastereotopic protons of the hydroxymethyl group, and complex multiplets for the morpholine ring protons. The gem-dimethyl groups would likely appear as two distinct singlets.

-

¹³C NMR: Would confirm the presence of all 15 carbons, including the carbamate carbonyl (~155 ppm), aromatic carbons, and aliphatic carbons of the morpholine ring and substituents.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show the [M+H]⁺ or [M+Na]⁺ adducts. Fragmentation would likely involve the loss of the benzyl group or cleavage of the morpholine ring.

-

Chiral High-Performance Liquid Chromatography (HPLC): Essential for confirming the enantiomeric excess (ee) of the final product, ensuring the synthesis maintained stereochemical integrity.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the alcohol (~3400 cm⁻¹), C-H stretches, the carbamate C=O stretch (~1690 cm⁻¹), and C-O-C stretches of the ether and carbamate.

Applications and Future Directions

(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is not an end-product but a high-value chiral building block. Its utility lies in its potential for elaboration into more complex molecules for drug discovery programs.

-

Scaffold for Library Synthesis: The hydroxymethyl group can be used as an attachment point for a diverse range of functionalities, enabling the creation of a library of related compounds for high-throughput screening. [5]* Fragment-Based Drug Discovery (FBDD): The core morpholine structure can serve as a fragment that binds to a biological target. The synthetic handles (the C5 hydroxymethyl group and the de-protectable N4 position) allow for the fragment to be "grown" into a more potent lead compound.

-

CNS Drug Candidates: Given the favorable properties of the morpholine scaffold for BBB penetration, this building block is particularly well-suited for the synthesis of novel agents targeting CNS diseases. [4][6] The future development of this and related chiral morpholines will focus on expanding the diversity of available substitution patterns and developing even more efficient and scalable asymmetric synthetic routes to meet the growing demand for complex, three-dimensional molecules in drug discovery. [5][8]

References

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]

-

Amberlyst-15 Catalyzed Cbz Protection of Amines Under Solvent-Free Conditions. Taylor & Francis. Available from: [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (PMC). Available from: [Link]

-

Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. ACS Publications. Available from: [Link]

-

Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journals Online. Available from: [Link]

-

Photochemical Protection of Amines with Cbz and Fmoc Groups. ACS Publications. Available from: [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available from: [Link]

-

Excellent Method for Cbz-protection of Amines. Oxford Academic. Available from: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (PMC). Available from: [Link]

-

Morpholine. Wikipedia. Available from: [Link]

-

(±)-cis-3-(2-Chloro-4-fluorophenyl)-5-methylmorpholine. Organic Syntheses. Available from: [Link]

-

Expanding complex morpholines using systematic chemical diversity. American Chemical Society. Available from: [Link]

-

Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Available from: [Link]

-

Synthesis of morpholines. Organic Chemistry Portal. Available from: [Link]

-

Morpholine, 2,5-dimethyl-. NIST WebBook. Available from: [Link]

-

2,5-Dimethylmorpholine. PubChem. Available from: [Link]

-

Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Available from: [Link]

-

Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. Available from: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available from: [Link]

- Method for preparing N-methylmorpholine. Google Patents.

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available from: [Link]

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. banglajol.info [banglajol.info]

Whitepaper: (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine in Advanced Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the morpholine ring is a privileged scaffold, prized for its favorable physicochemical properties, including enhanced aqueous solubility, modulated basicity, and predictable metabolic profiles. (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine represents an advanced, highly functionalized chiral building block designed to overcome the classical limitations of unsubstituted morpholines.

By incorporating a gem-dimethyl group and a stereospecific hydroxymethyl vector, this compound provides a conformationally restricted framework ideal for targeting deep kinase pockets. As a Senior Application Scientist, I present this technical guide to elucidate the structural rationale, validated synthetic methodologies, and drug discovery applications of this critical intermediate.

Chemical Identity & Registry Data

Due to the complex stereochemistry and protecting group strategies used in commercial synthesis, morpholine derivatives are often cataloged under several related registry numbers. The primary CAS registry number for the general Cbz-protected scaffold is 1049677-57-7 [1].

| Property | Value | Causality / Significance |

| IUPAC Name | Benzyl (5S)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | Defines the precise stereochemical configuration and functional groups. |

| CAS Number | 1049677-57-7 | Primary identifier for the Cbz-protected derivative[2],[1]. |

| Related CAS (Boc) | 1263078-13-2 | Identifies the (R)-Boc-protected enantiomer, often used when orthogonal Cbz protection is not required[3]. |

| Molecular Formula | C15H21NO4 | - |

| Molecular Weight | 279.33 g/mol | Optimal low-molecular-weight intermediate for fragment-based drug design (FBDD). |

Structural Rationale & Pharmacological Significance

The architectural design of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is not arbitrary; every functional group serves a distinct mechanistic purpose in drug development[4].

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

Unsubstituted morpholines are highly susceptible to cytochrome P450-mediated oxidative metabolism at the carbon adjacent to the oxygen atom, leading to ring opening and rapid clearance. The addition of the 2,2-dimethyl group provides dual benefits:

-

Metabolic Shielding: Steric hindrance prevents oxidative enzymes from accessing the vulnerable C3 position.

-

Conformational Locking: The bulky methyl groups induce the Thorpe-Ingold effect, compressing the internal bond angles and locking the morpholine ring into a rigid chair conformation. This minimizes entropic penalty upon target binding.

The (S)-5-Hydroxymethyl Chiral Vector

Derived from the natural amino acid (S)-serine, the 5-hydroxymethyl group acts as a versatile synthetic handle. In kinase inhibitors, this hydroxyl group is frequently utilized to establish critical hydrogen bonds with the solvent-exposed regions or the hinge region of the ATP-binding pocket[4].

The Carboxybenzyl (Cbz) Protecting Group

The choice of a Cbz group over a standard Boc or Fmoc group is driven by the need for orthogonal deprotection . Cbz is highly stable to the strong acids (e.g., TFA, HCl) required to cleave Boc groups or tert-butyl esters in downstream multi-step syntheses. Once the desired functionalization is complete, the Cbz group is cleanly and tracelessly removed via catalytic hydrogenolysis (

Validated Synthetic Workflow

To ensure high enantiomeric excess (ee) and regioselectivity, the synthesis of this building block must follow a self-validating protocol. Below is a field-proven, chemically sound methodology starting from (S)-serinol.

Step-by-Step Methodology

-

Phase 1: Regioselective Epoxide Opening

-

Procedure: React (S)-serinol with isobutylene oxide (2-methyl-1,2-epoxypropane) in a protic solvent (e.g., ethanol) at 60°C.

-

Causality: The nucleophilic primary amine of (S)-serinol regioselectively attacks the less sterically hindered terminal methylene of the epoxide. This establishes the nitrogen-carbon bond while generating a tertiary alcohol.

-

In-Process Control (IPC): LC-MS analysis to confirm the mass of the intermediate amino-diol.

-

-

Phase 2: N-Protection (Cbz)

-

Procedure: Dissolve the intermediate in a biphasic mixture of THF and saturated aqueous

. Cool to 0°C and add benzyl chloroformate (Cbz-Cl) dropwise. -

Causality: The biphasic system ensures that the HCl byproduct is immediately neutralized by

, preventing amine protonation and ensuring complete conversion. -

IPC: TLC with Ninhydrin stain. The disappearance of the secondary amine (ninhydrin-positive) validates complete protection.

-

-

Phase 3: Intramolecular Etherification (Ring Closure)

-

Procedure: Selectively activate the primary alcohol of the serinol moiety using p-Toluenesulfonyl chloride (TsCl) and pyridine. Subsequently, treat the mixture with Sodium Hydride (NaH) in anhydrous DMF.

-

Causality: TsCl selectively tosylates the less hindered primary alcohol. The strong base (NaH) deprotonates the tertiary alcohol, allowing the resulting alkoxide to undergo an intramolecular

displacement, closing the 6-membered morpholine ring with absolute retention of the (S)-stereocenter. -

IPC: Chiral HPLC to monitor the disappearance of the acyclic precursor and verify that enantiomeric purity (>98% ee) is maintained.

-

Fig 1. Self-validating synthetic workflow for (S)-4-Cbz-5-hydroxymethyl-2,2-dimethyl-morpholine.

Applications in Kinase Inhibition

Dimethylmorpholine derivatives are foundational to the development of highly selective kinase inhibitors. A prominent example is the targeting of TAK1 (Transforming growth factor-beta-activated kinase 1) and the PI3K/AKT/mTOR signaling cascade[4].

In these pathways, the morpholine oxygen frequently acts as a hydrogen-bond acceptor for the backbone amide of the kinase hinge region (e.g., Valine 882 in PI3K

Fig 2. Kinase signaling cascade highlighting the therapeutic intervention point for morpholines.

Analytical Characterization Protocols

To ensure the integrity of the synthesized compound before integration into high-value active pharmaceutical ingredients (APIs), the following analytical parameters must be strictly validated:

| Analytical Technique | Target Parameter | Causality / Expected Outcome |

| 7.30–7.40 ppm (m, 5H) | Confirms the presence of the benzyl aromatic ring of the Cbz group. | |

| ~155 ppm | Validates the carbamate carbonyl carbon of the Cbz protecting group. | |

| LC-MS (ESI+) | m/z 280.1 | Confirms the intact molecular weight (279.33 + 1). |

| Chiral HPLC | ee > 98% | Ensures no racemization occurred during the strongly basic cyclization step. |

References

-

ChemSrc. "CAS 1049677-57-7 | Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate." Available at:[Link]

-

ShijiChina. "4-CBZ-5-HYDROXYMETHYL-2,2-DIMETHYL-MORPHOLINE Product Details." Available at:[Link]

-

National Institutes of Health (NIH) / PubMed Central. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." Available at:[Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 57176 |产品详情|进口试剂采购网 [shijichina.com]

- 3. (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine - CAS:1263078-13-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Physicochemical Profiling of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine: A Chiral Building Block in Advanced Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic decoration of saturated heterocycles is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is a highly specialized, chiral building block designed to address specific metabolic liabilities while providing versatile handles for downstream synthesis. This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically its molecular weight determination—its structural rationale, and self-validating protocols for its integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Exact Molecular Weight

The precise molecular weight (MW) of a building block dictates the stoichiometric precision required during multi-step API synthesis. The chemical formula for (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is C₁₅H₂₁NO₄ .

Molecular Weight Calculation

To ensure absolute accuracy in stoichiometric calculations, the molecular weight is derived from the standard atomic weights of its constituent elements.

| Element | Atom Count | Exact Atomic Mass ( g/mol ) | Total Mass ( g/mol ) | Mass Fraction (%) |

| Carbon (C) | 15 | 12.011 | 180.165 | 64.50% |

| Hydrogen (H) | 21 | 1.008 | 21.168 | 7.58% |

| Nitrogen (N) | 1 | 14.007 | 14.007 | 5.01% |

| Oxygen (O) | 4 | 15.999 | 63.996 | 22.91% |

| Total | 41 | - | 279.336 | 100.00% |

Note: For routine synthetic laboratory applications, the molecular weight is standardized to 279.33 g/mol . The monoisotopic mass, critical for high-resolution mass spectrometry (HRMS) validation, is 279.1471 Da .

Structural Rationale in Medicinal Chemistry

Every functional group in this molecule is engineered with a specific chemical or biological causality in mind. The morpholine core itself is a privileged scaffold known to balance the lipophilic-hydrophilic profile of a drug, enhancing aqueous solubility and blood-brain barrier (BBB) penetrance [1].

-

The gem-Dimethyl Effect (C2 Position): The carbon atoms adjacent to the oxygen in a morpholine ring are classic "soft spots" for Cytochrome P450 (CYP)-mediated oxidative metabolism. The installation of a gem-dimethyl group at C2 provides a steric shield, drastically improving the metabolic stability of the resulting drug [2]. Furthermore, via the Thorpe-Ingold effect, these methyl groups restrict the conformational flexibility of the ring, pre-organizing the molecule for optimal target binding.

-

Orthogonal N-Protection (Cbz Group): The Carboxybenzyl (Cbz) group at the N4 position provides robust protection of the secondary amine. Causality: Cbz is highly stable to the acidic conditions typically used to cleave Boc groups or tert-butyl esters, allowing for orthogonal deprotection strategies in complex peptide or peptidomimetic synthesis. It is cleanly removed via catalytic hydrogenolysis (H₂/Pd-C).

-

Chiral Handle ((S)-5-Hydroxymethyl): The stereodefined primary alcohol at C5 serves as a versatile synthetic handle. It can be oxidized to an aldehyde for reductive aminations, or converted into a leaving group for nucleophilic displacement, enabling the construction of complex, multi-cyclic architectures [3].

Fig 1: Structural rationale and downstream functionalization pathways for the morpholine core.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and an analytical checkpoint to confirm success before proceeding.

Protocol A: LC-MS Validation of Molecular Weight and Purity

Before utilizing the building block in a synthesis, its exact mass and purity must be verified.

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source. While the Cbz group reduces the basicity of the morpholine nitrogen, the carbamate oxygen readily accepts a proton in the electrospray ionization (ESI+) source.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute with a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

-

Causality: The highly lipophilic Cbz and gem-dimethyl groups ensure strong retention on the C18 stationary phase, requiring a high organic concentration for elution.

-

-

Mass Spectrometry (ESI+): Scan the m/z range of 100–500.

-

Self-Validation Checkpoint: The spectrum must exhibit a base peak at m/z280.15 ([M+H]⁺) and a secondary sodium adduct peak at m/z302.13 ([M+Na]⁺). The absence of a major peak at m/z 146 indicates that the Cbz group has not prematurely degraded.

-

Protocol B: Tosylation of the (S)-5-Hydroxymethyl Handle

Activating the primary alcohol is a prerequisite for downstream C-N or C-C bond formation [4].

-

Reagent Assembly: In an oven-dried round-bottom flask under an Argon atmosphere, dissolve 1.0 eq (279.33 mg, 1.0 mmol) of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine in 5 mL of anhydrous Dichloromethane (DCM).

-

Base & Catalyst Addition: Add 2.0 eq (0.28 mL) of Triethylamine (TEA) and 0.1 eq (12.2 mg) of 4-Dimethylaminopyridine (DMAP).

-

Causality: TEA neutralizes the HCl byproduct, preventing acid-catalyzed side reactions. DMAP is critical here; it acts as a nucleophilic catalyst by forming a highly reactive N-tosylpyridinium intermediate, which accelerates the reaction with the sterically hindered alcohol (adjacent to the bulky Cbz-protected amine and the ring system).

-

-

Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add 1.2 eq (228 mg) of p-Toluenesulfonyl chloride (TsCl) dissolved in 2 mL of DCM.

-

Causality: Cooling to 0 °C controls the exothermic sulfonyl transfer and suppresses unwanted chloride substitution.

-

-

Isolation: Stir for 4 hours while allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation Checkpoint: ¹H-NMR (CDCl₃) of the crude product must show the appearance of two distinct aromatic doublets (approx. 7.3 and 7.8 ppm) integrating to 4 protons, alongside a new methyl singlet at 2.4 ppm (the tosyl methyl group). The molecular weight of the new product will be validated at 433.52 g/mol .

-

References

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 2024. Available at:[Link]

-

Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances, 2026. Available at:[Link]

-

Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 2025. Available at:[Link]

Comprehensive Technical Guide on (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

[label="Final Product", arrowhead=vee

Executive Summary

As a Senior Application Scientist in drug development, I frequently encounter the need for highly functionalized, conformationally restricted scaffolds. (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine (CAS: 1263078-30-3) represents a privileged chiral building block extensively utilized in modern medicinal chemistry [2.6]. By integrating a morpholine core with specific steric and chiral handles, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and other advanced active pharmaceutical ingredients (APIs)[1].

This whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, mechanistic rationale, and a self-validating synthetic methodology designed for high enantiomeric purity.

Structural Deconstruction & IUPAC Nomenclature

The precise systematic IUPAC name for this compound is benzyl (5S)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate [2]. Understanding the nomenclature is critical for predicting its chemical behavior:

-

Morpholine-4-carboxylate Core : The base scaffold is a 1,4-oxazinane (morpholine) ring. The nitrogen atom is designated as position 4, which is functionalized with a carboxylate ester (the Cbz group)[2].

-

2,2-Dimethyl Substitution : A gem-dimethyl group is located at position 2 (adjacent to the ether oxygen).

-

5-(Hydroxymethyl) Group : A primary alcohol vector is attached to position 5 (adjacent to the nitrogen).

-

Stereochemistry (5S) : The spatial arrangement at the C5 chiral center is strictly the (S)-configuration, which is vital for the stereospecific binding of downstream API targets.

-

Benzyl Ester (Cbz) : The carboxybenzyl protecting group provides robust protection for the secondary amine during orthogonal synthetic steps[3].

Physicochemical & Pharmacokinetic Profiling

The physical and chemical parameters of this compound dictate its handling and downstream utility. Quantitative data is summarized below:

| Parameter | Value |

| Systematic IUPAC Name | benzyl (5S)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate |

| CAS Registry Number | 1263078-30-3[4] |

| Molecular Formula | C15H21NO4[3] |

| Molecular Weight | 279.33 g/mol [3] |

| Stereochemistry | (S)-configuration at C5 |

| Core Scaffold | Substituted 1,4-oxazinane (Morpholine) |

| Typical Appearance | Pale yellow to white solid/viscous oil |

Mechanistic Rationale for the Scaffold

In drug design, every functional group must serve a purpose. The substitution pattern on this morpholine ring is not arbitrary; it is engineered to overcome specific pharmacokinetic and synthetic hurdles.

Pharmacophoric and synthetic utility of the substituted morpholine scaffold.

-

Causality of the gem-Dimethyl Group : The C2 position adjacent to the ether oxygen is a classic hotspot for Cytochrome P450-mediated oxidative metabolism. The gem-dimethyl group sterically shields this site, significantly increasing the metabolic half-life of the resulting drug[1].

-

Causality of the Cbz Group : The Cbz group is stable to mild acids and bases but can be orthogonally removed via hydrogenolysis (H2, Pd/C) or strong acids (HBr/AcOH), allowing selective manipulation of the C5-hydroxymethyl group first.

Self-Validating Synthetic Methodology

To ensure >99% enantiomeric excess (ee) and prevent racemization, the synthesis must build upon a chiral pool precursor rather than relying on late-stage resolution. The following protocol utilizes (S)-O-Benzylserinol.

Experimental Protocol

Phase 1: Regioselective Epoxide Opening

-

Reagents : (S)-2-amino-3-(benzyloxy)propan-1-ol (1.0 eq), 2,2-dimethyloxirane (1.2 eq), Isopropanol.

-

Procedure : Dissolve the amino alcohol in isopropanol. Add 2,2-dimethyloxirane dropwise at room temperature. Heat to 60°C for 12 hours.

-

Mechanistic Causality : The primary amine acts as a nucleophile, selectively attacking the less sterically hindered terminal carbon of the oxirane, yielding a secondary amine with a tertiary alcohol.

-

In-Process Validation : LC-MS must confirm the disappearance of the starting mass and the appearance of the intermediate mass (M+W).

Phase 2: Acid-Catalyzed Cyclization

-

Reagents : Intermediate from Phase 1, Methanesulfonic acid (MsOH, 1.5 eq), Toluene.

-

Procedure : Add MsOH to the intermediate in toluene. Reflux with a Dean-Stark trap for 8 hours.

-

Mechanistic Causality : MsOH selectively protonates the tertiary alcohol, generating a stable tertiary carbocation. The primary alcohol acts as an intramolecular nucleophile, closing the 6-membered ring.

-

In-Process Validation : 1H-NMR will show the disappearance of the tertiary hydroxyl proton and a distinct upfield shift of the C6 protons.

Phase 3: Global Deprotection

-

Reagents : Cyclized intermediate, 10% Pd/C (0.1 eq), H2 gas (1 atm), Methanol.

-

Procedure : Stir under a hydrogen atmosphere at room temperature for 4 hours. Filter through Celite.

-

Mechanistic Causality : Hydrogenolysis selectively cleaves the benzyl ether, liberating the primary alcohol at the C5 position.

-

In-Process Validation : Disappearance of aromatic benzyl protons (7.2–7.4 ppm) in 1H-NMR.

Phase 4: Selective N-Protection

-

Reagents : Deprotected morpholine (1.0 eq), Benzyl chloroformate (CbzCl, 1.05 eq), NaHCO3 (2.0 eq), THF/Water (1:1).

-

Procedure : Cool the biphasic mixture to 0°C. Add CbzCl dropwise. Stir for 2 hours at 0°C.

-

Mechanistic Causality : The biphasic basic conditions ensure the amine is unprotonated and highly nucleophilic. Amines react orders of magnitude faster with chloroformates than primary alcohols, ensuring exclusive N-protection.

-

In-Process Validation : LC-MS confirms the final target mass (m/z 279.33)[3].

Self-validating synthetic workflow for the target morpholine derivative.

References

- Title: 4-CBZ-5-HYDROXYMETHYL-2,2-DIMETHYL-MORPHOLINE Properties Source: ShijiChina URL: https://www.shijichina.com

- Title: Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | C13H17NO4 Source: PubChem (National Institutes of Health) URL: https://pubchem.ncbi.nlm.nih.gov/compound/3496524

- URL: https://patents.google.

- Title: CAS 1263078-30-3 Chemical Properties and Structure Source: ChemSrc URL: https://www.chemsrc.com/

Sources

- 1. WO2005105100A1 - Morpholine compounds - Google Patents [patents.google.com]

- 2. Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | C13H17NO4 | CID 3496524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 57176 |产品详情|进口试剂采购网 [shijichina.com]

- 4. CAS#:56630-82-1 | 2,3,7,8,12,13,17,18-Octaethyl-22,24-dihydro-21,23-dimethyl-21H,23H-porphyrin | Chemsrc [chemsrc.com]

The Morpholine Scaffold: A Privileged Element in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, has solidified its status as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its recurrent presence in a multitude of clinically successful drugs is a testament to its remarkable ability to confer advantageous physicochemical and pharmacokinetic properties upon a lead compound.[2] This in-depth technical guide provides a comprehensive exploration of the morpholine scaffold's role in drug discovery, moving beyond a mere catalog of its applications to a detailed analysis of the underlying principles that govern its utility. We will delve into the nuanced interplay of its structural features, the synthetic strategies for its incorporation, its impact on biological activity through key case studies, and the experimental methodologies used to evaluate its influence.

The Rationale Behind a Privileged Scaffold: Physicochemical and Pharmacokinetic Advantages of Morpholine

The decision to incorporate a specific chemical moiety into a drug candidate is a multifactorial one, driven by the desire to optimize a delicate balance of properties. The morpholine ring consistently proves to be a valuable asset in this optimization process due to its unique combination of features.

Physicochemical Properties: A Harmonious Blend

The morpholine ring's structure, a saturated heterocycle containing both a basic nitrogen and a polar ether oxygen, endows it with a well-balanced hydrophilic-lipophilic profile.[3][4] This balance is crucial for achieving adequate aqueous solubility for formulation and distribution, while retaining sufficient lipophilicity to permeate biological membranes.

The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4-8.7) compared to analogous cyclic amines like piperidine.[1][5] This attenuated basicity can be highly advantageous in drug design, as it can minimize off-target interactions with physiological amines and reduce the likelihood of cardiotoxicity associated with hERG channel inhibition.

| Property | Morpholine | Piperidine |

| pKa | ~8.4 - 8.7[1][5] | ~11.2 |

| LogP | -0.86[6] | 0.84 |

| Water Solubility | Miscible[6] | Miscible |

| Boiling Point | 128-129 °C[7] | 106 °C |

Table 1: Comparison of Physicochemical Properties of Morpholine and Piperidine. This table highlights the key differences in basicity and lipophilicity between the two commonly used six-membered heterocyclic amines.

Pharmacokinetic Profile: Enhancing "Drug-Likeness"

The incorporation of a morpholine scaffold frequently leads to a more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Its polarity can enhance aqueous solubility, which is often a limiting factor for oral bioavailability.[8] Furthermore, the morpholine ring is generally associated with improved metabolic stability.[9] While it can be metabolized, typically through oxidation of the ring, this process often leads to non-toxic metabolites, contributing to a better safety profile.[1][10]

The ability of the morpholine ring to act as a hydrogen bond acceptor via its oxygen atom, and as a basic center through its nitrogen, allows it to engage in specific interactions with drug transporters and metabolizing enzymes, further influencing the pharmacokinetic properties of the parent molecule.[8]

Synthetic Strategies for Incorporating the Morpholine Scaffold

The synthetic accessibility of a scaffold is a critical consideration in drug development. The morpholine ring can be readily introduced into molecules through a variety of well-established synthetic routes.

General Workflow for Morpholine in Drug Discovery

The integration of the morpholine scaffold into a drug discovery program typically follows an iterative cycle of design, synthesis, and evaluation.

Figure 1: The Central Role of the Morpholine Scaffold in the Drug Discovery Workflow. This diagram illustrates the iterative process of designing, synthesizing, and evaluating morpholine-containing compounds to optimize their therapeutic potential.

Experimental Protocol: Synthesis of N-Substituted Morpholines from Diethanolamine

This protocol describes a classical and versatile method for the synthesis of N-substituted morpholines, which are common precursors in drug development.

Principle: This synthesis proceeds via a double dehydration and cyclization of diethanolamine in the presence of a strong acid to form the morpholine ring. The resulting secondary amine can then be alkylated to introduce various substituents.

Materials:

-

Diethanolamine

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Calcium Oxide (CaO) or Sodium Hydroxide (NaOH) for neutralization

-

Potassium Hydroxide (KOH) for drying

-

Sodium metal (for final drying)

-

Appropriate alkylating agent (e.g., alkyl halide)

-

Organic solvent (e.g., acetone)

Procedure:

-

Formation of Morpholine Hydrochloride:

-

In a round-bottom flask equipped with a reflux condenser and a thermometer, cautiously add diethanolamine.

-

Slowly add concentrated hydrochloric acid or sulfuric acid with cooling until the solution is acidic (pH ~1).[7]

-

Heat the mixture to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for approximately 15 hours.[7]

-

Allow the mixture to cool slightly and pour the resulting thick paste of morpholine hydrochloride into a separate container.

-

-

Freebasing and Initial Purification:

-

Mix the morpholine hydrochloride paste with a base such as calcium oxide or sodium hydroxide to neutralize the acid.[7]

-

Perform a distillation to collect the crude, wet morpholine.

-

-

Drying and Final Purification:

-

Dry the crude morpholine by stirring it over potassium hydroxide pellets for 30-60 minutes.[7]

-

Decant or filter the morpholine.

-

For rigorous drying, reflux the morpholine over a small amount of sodium metal for 1 hour, then perform a fractional distillation, collecting the fraction boiling at 126-129°C.[7]

-

-

N-Substitution (Example with an Alkyl Halide):

-

Dissolve the purified morpholine in a suitable organic solvent like acetone.

-

Add the desired alkyl halide dropwise with stirring.

-

The reaction may be heated to reflux to drive it to completion.

-

After the reaction is complete, the product can be isolated by removing the solvent and purifying the residue by distillation or chromatography.

-

Safety Precautions: This synthesis involves strong acids and bases, high temperatures, and flammable solvents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Case Studies: The Morpholine Scaffold in Action

The true value of the morpholine scaffold is best illustrated through its successful application in marketed drugs. Here, we examine two prominent examples from different therapeutic areas.

Linezolid: An Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.[10][12] The morpholine ring in linezolid is crucial for its activity and pharmacokinetic profile. It undergoes oxidative metabolism to two inactive metabolites, which is a primary route of clearance.[1][13] This metabolic pathway is independent of the cytochrome P450 system, reducing the potential for drug-drug interactions.[1]

Physicochemical Properties of Linezolid:

| Property | Value | Source |

| Molecular Weight | 337.35 g/mol | [12] |

| LogP | 0.55 | [14] |

| Water Solubility | ~3 mg/mL | [14] |

| pKa | Not readily available (non-ionizable under physiological pH) |

Table 2: Physicochemical Properties of Linezolid.

Gefitinib: An EGFR Tyrosine Kinase Inhibitor

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of certain types of non-small cell lung cancer.[15]

Mechanism of Action and Structure-Activity Relationship (SAR): Gefitinib competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.[16] The morpholine group in gefitinib plays a critical role in its activity. It is positioned to interact with the solvent-exposed region of the ATP-binding pocket and contributes to the overall solubility and pharmacokinetic properties of the molecule.[3] Structure-activity relationship studies have shown that modifications to the morpholine ring can significantly impact the potency and selectivity of the inhibitor.[17] For instance, the introduction of substituents on the morpholine ring can be used to fine-tune the compound's properties.

Sources

- 1. Physicochemical properties of epidermal growth factor receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. Pathway Diagrams Specifications - Reactome Pathway Database [reactome.org]

- 5. m.youtube.com [m.youtube.com]

- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]

- 8. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. gefitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 13. medium.com [medium.com]

- 14. ClinPGx [clinpgx.org]

- 15. scispace.com [scispace.com]

- 16. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]

- 17. Problem with Reaction Path Diagram [groups.google.com]

The Morpholine Scaffold in Advanced Therapeutics: Physicochemical Tuning and Conformational Control

As a privileged pharmacophore in medicinal chemistry, the morpholine ring imparts a critical balance of lipophilicity, aqueous solubility, and metabolic stability to drug candidates. Unlike highly basic piperidines, the inductive electron-withdrawing nature of the morpholine oxygen attenuates the basicity of the secondary amine. This subtle physicochemical shift dramatically alters the ionization state at physiological pH, directly influencing passive permeability, volume of distribution (Vd), and target engagement .

This technical guide explores the causality behind the physicochemical properties of substituted morpholines, detailing how stereoelectronic effects dictate conformational preferences, and provides self-validating experimental protocols for rigorous physicochemical profiling.

Conformational Dynamics and Stereoelectronic Effects

The three-dimensional architecture of a drug dictates its binding affinity and selectivity. Morpholine predominantly adopts a chair conformation to minimize torsional and steric strain. Theoretical calculations demonstrate that the chair conformer of morpholine is approximately 7.5 kcal/mol lower in energy than the skew-boat conformation .

Within the chair form, the N-substituent can occupy either an equatorial (Chair-Eq) or axial (Chair-Ax) position. In unsubstituted morpholine, the Chair-Eq conformer is thermodynamically favored. However, introducing C-substituents (e.g., at C2 or C3) drastically alters this equilibrium due to 1,3-diaxial interactions. A bulky C3-alkyl group will "lock" the ring into a specific chair conformation to maintain the C-substituent in the equatorial plane, forcing the N-substituent's orientation.

This conformational locking is critical in the design of kinase inhibitors. For example, in the Class I PI3K inhibitor ZSTK474, the morpholine ring assumes a specific chair conformation where the oxygen atom acts as a crucial hydrogen bond acceptor with the backbone amide of Val828 in the enzyme's hinge region .

Caption: PI3K signaling pathway inhibition via morpholine-hinge interaction.

Rational Modulation of Physicochemical Properties

Unsubstituted morpholine possesses a pKa of ~8.3–8.5 and a calculated LogP (cLogP) of -0.85 . This value is intermediate between highly basic piperidines (pKa ~10.0–11.0) and less basic oxazepines . The ether oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility, while the secondary amine provides a versatile handle for derivatization.

Causality of pKa Modulation on P-gp Efflux

A persistent hurdle in Central Nervous System (CNS) drug development is P-glycoprotein (P-gp) mediated efflux, which is highly sensitive to substrate basicity and lipophilicity. At physiological pH (7.4), unsubstituted morpholine is predominantly protonated, making it a prime target for P-gp recognition.

By introducing electron-withdrawing groups (EWGs) such as a fluorine atom or a trifluoromethyl group at the C2 or C3 positions, the inductive effect pulls electron density away from the nitrogen lone pair. This shifts the pKa down to ~6.5–7.0, significantly increasing the neutral, un-ionized fraction of the drug at pH 7.4. This reduction in basicity directly reduces P-gp efflux liability and enhances blood-brain barrier (BBB) penetrance .

Caption: Logical causality of morpholine substitutions on physicochemical properties.

Overcoming Metabolic Liabilities via C-Substitution

The primary metabolic soft spot of the morpholine ring is cytochrome P450-mediated N-dealkylation, initiated via single-electron transfer or hydrogen atom abstraction at the alpha-carbon (C3 or C5). Adding a methyl or bridged alkyl group at the alpha-carbon introduces steric bulk that physically hinders the CYP450 active site from accessing the labile alpha-protons. Furthermore, replacing a hydrogen atom with a methyl group removes one of the primary sites of oxidation, effectively shifting the metabolic soft spot and increasing the in vivo half-life.

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles

| Scaffold | pKa | cLogP | Aqueous Solubility | Primary Metabolic Soft Spot |

| Piperidine | ~10.0 - 11.0 | ~1.50 | Low/Moderate | N-dealkylation, oxidation |

| Morpholine | ~8.3 - 8.5 | -0.85 | High (H-bond acceptor) | N-dealkylation ( |

| 3-Methylmorpholine | ~8.2 | -0.40 | High | Sterically hindered |

| 3-Fluoromorpholine | ~6.5 | -0.20 | Moderate | Inductively stabilized |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the determination of physicochemical properties must rely on self-validating analytical systems. Below are the definitive protocols for profiling substituted morpholines.

Protocol A: High-Throughput Potentiometric pKa Determination

Self-Validating Mechanism: This system utilizes a real-time Gran plot analysis. Any deviation from linearity (

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate the glass pH electrode using standardized, NIST-traceable buffers (pH 4.01, 7.00, 10.00) at a constant temperature of 25.0 ± 0.1 °C.

-

System Suitability (Blank Titration): Titrate a 0.15 M KCl background electrolyte solution with 0.5 M KOH. Compute the Gran plot to verify the absence of dissolved

/carbonate species. -

Sample Preparation: Dissolve 1.5 mg of the substituted morpholine analyte in 10 mL of 0.15 M KCl to maintain constant ionic strength and suppress activity coefficient variations.

-

Titration Execution: Dispense 0.5 M KOH in 0.01 mL increments under a strict argon atmosphere. The system must only record the pH after equilibrium is reached (defined as a drift of < 0.001 pH/min).

-

Data Processing: Calculate the precise pKa using the Bjerrum function via non-linear least-squares regression of the titration curve.

Protocol B: HPLC-MOPS LogD(7.4) Profiling

Self-Validating Mechanism: This protocol intrinsically validates itself by co-injecting a diverse calibration suite of six reference drugs with known shake-flask LogD values. The analyte's capacity factor (

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare Mobile Phase A (20 mM MOPS buffer, pH 7.4, adjusted with NaOH) and Mobile Phase B (0.25% octanol in methanol to mimic partitioning environments).

-

Calibration Standard Prep: Prepare a mixture of reference compounds (e.g., toluene, triphenylene, hydrocortisone) at 10 µg/mL in methanol.

-

Analyte Preparation: Dissolve the substituted morpholine candidate in methanol at a concentration of 1 mg/mL.

-

Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (50 x 4.6 mm, 3 µm particle size). Execute a linear gradient from 15% to 75% Mobile Phase B over 10 minutes at a flow rate of 1.0 mL/min.

-

Capacity Factor Calculation: Determine the retention time (

) of the analyte and the void volume ( -

LogD Extrapolation: Map the analyte's

against the linear regression of the reference standards to derive the highly accurate LogD(7.4).

Caption: HPLC-based LogD determination workflow utilizing MOPS buffer.

References

-

Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery , ChemRxiv. URL: [Link]

-

Drug Absorption and Distribution – An Introduction to Medicinal Chemistry & Molecular Recognition , Open Library Publishing Platform. URL: [Link]

- Tool for lipophilicity determination in drug discovery basic and neutral compounds, Google Patents (US20020161528A1).

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition , PubMed Central (PMC). URL:[Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile , Journal of Chemical Reviews. URL:[Link]

The Architect's Hand: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, where the three-dimensional arrangement of atoms dictates function, the ability to control stereochemistry is paramount. This is particularly true in drug development, where different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1][2] Asymmetric synthesis, the selective creation of a single stereoisomer, has thus become a cornerstone of modern organic chemistry.[3][4] Among the robust strategies to achieve this control, the use of chiral auxiliaries remains a powerful and reliable approach, especially in the early phases of drug discovery and for the total synthesis of complex natural products.[5][6]

This guide provides an in-depth exploration of the core principles, practical applications, and nuanced considerations of employing chiral auxiliaries in asymmetric synthesis. We will delve into the causality behind experimental choices, offering a framework for the rational selection and implementation of these invaluable molecular tools.

The Fundamental Principle: Temporary Chirality for Diastereoselective Control

A chiral auxiliary is an enantiomerically pure compound that is temporarily and covalently attached to a prochiral substrate.[6][7] This union creates a chiral adduct, which, by virtue of the auxiliary's stereogenic centers, renders the two faces of the reactive center diastereotopic.[8] Consequently, a subsequent reaction, such as an alkylation or an aldol addition, proceeds with a diastereomeric bias, favoring the formation of one diastereomer over the other.[1][3] The newly formed stereocenter's configuration is thus dictated by the chiral auxiliary. Upon completion of the desired transformation, the auxiliary is cleaved from the product, ideally to be recovered and reused, yielding the enantiomerically enriched target molecule.[1][6]

This three-step process—attachment, diastereoselective reaction, and cleavage—effectively transforms the challenge of separating enantiomers into the more manageable task of separating diastereomers, which possess different physical properties.[1][6]

The Strategist's Choice: Selecting the Optimal Chiral Auxiliary

The efficacy of a chiral auxiliary-mediated synthesis hinges on the judicious selection of the auxiliary itself. An ideal auxiliary should meet several critical criteria:[9]

-

High Stereochemical Control: It must induce high diastereoselectivity in the key bond-forming step, consistently leading to high enantiomeric excess (ee) in the final product.[10]

-

Ready Availability: The auxiliary should be readily available in both enantiomeric forms, allowing for the synthesis of either enantiomer of the target molecule.[9][11]

-

Facile Attachment and Cleavage: The attachment and removal of the auxiliary should proceed under mild conditions and in high yields, without compromising the stereochemical integrity of the substrate or product.[10]

-

Recoverability and Reusability: For cost-effectiveness, the auxiliary should be recoverable in high yield for subsequent use.[1]

-

Crystallinity of Intermediates: Crystalline diastereomeric intermediates can often be purified by recrystallization, enabling access to exceptionally high enantiomeric purities.

The following table provides a comparative overview of some of the most widely used chiral auxiliaries and their typical performance in key asymmetric reactions.

| Chiral Auxiliary | Typical Reaction | Substrate | Electrophile/Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Aldol Addition | N-propionyl derivative | Benzaldehyde | >99:1 (syn:anti) | 95 | [12] |

| Alkylation | N-propionyl derivative | Benzyl bromide | >98:2 | 85-95 | [12] | |

| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Aldol Addition | Hydrazone of cyclohexanone | Benzaldehyde | 96:4 | 85 | [13] |

| Alkylation | Hydrazone of cyclohexanone | Methyl iodide | >98:2 | 90 | [13] | |

| (+)-Pseudoephedrine | Alkylation | N-propionyl amide | Benzyl bromide | >99:1 | 90 | [14] |

| (-)-Oppolzer's Camphorsultam | Diels-Alder | N-acryloyl derivative | Cyclopentadiene | >98:2 (endo) | 95 | [15] |

The Practitioner's Corner: Key Methodologies and Experimental Protocols

The successful implementation of chiral auxiliary-based methods requires meticulous attention to experimental detail. Here, we provide a detailed, step-by-step protocol for a typical workflow using an Evans' oxazolidinone auxiliary.

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol outlines the three key stages: attachment of the auxiliary, diastereoselective alkylation, and cleavage to yield the enantiomerically enriched carboxylic acid.

Part 1: Attachment of the Chiral Auxiliary (Acylation)

-

Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

-

Acylation: In a separate flask, dissolve propionyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithium salt of the auxiliary at -78 °C.

-

Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone can be purified by flash column chromatography.

Part 2: Diastereoselective Alkylation

-

Enolate Formation: Dissolve the purified N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under argon. Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) dropwise and stir for 30 minutes to form the sodium enolate.[12]

-

Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Monitor the reaction by thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy. Purify the product by flash column chromatography.[16]

Part 3: Cleavage of the Chiral Auxiliary

-

Hydrolysis: Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water.[12]

-

Reagent Addition: Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (LiOH) (2.0 eq) and hydrogen peroxide (H₂O₂) (4.0 eq).[12]

-

Reaction: Stir the mixture at 0 °C for 2-4 hours.

-

Workup: Quench the reaction by adding an aqueous solution of sodium sulfite. Acidify the mixture with 1 M HCl and extract the carboxylic acid product with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched carboxylic acid.

Visualizing Stereocontrol: Mechanisms of Action

The remarkable stereoselectivity achieved with chiral auxiliaries is a consequence of well-defined transition states that favor one mode of attack over another.

Evans' Oxazolidinone Auxiliaries: A Chelation-Controlled Model

The stereochemical outcome of reactions involving Evans' oxazolidinone auxiliaries is often rationalized by the formation of a rigid, chelated Z-enolate.[13] The Lewis acid, typically a dialkylboron triflate, coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, forming a six-membered ring transition state.[13][17] The substituent at the C4 position of the auxiliary then sterically blocks one face of the enolate, directing the incoming electrophile to the opposite, less hindered face.[1]

Caption: Chelation-controlled transition state for Evans' auxiliary.

Myers' Pseudoephedrine Auxiliaries: A Model of Steric Hindrance

In the case of Myers' pseudoephedrine auxiliaries, the chiral amide is deprotonated to form a Z-enolate.[18] The lithium cation is believed to chelate between the enolate oxygen and the hydroxyl group of the pseudoephedrine moiety. The phenyl and methyl groups of the auxiliary then create a sterically hindered environment, directing the electrophile to attack from the less encumbered face of the enolate.[6][7]

Caption: Stereocontrol in Myers' pseudoephedrine-mediated alkylation.

Conclusion: A Lasting Legacy in Synthesis

While the field of asymmetric synthesis has seen the rise of powerful catalytic methods, chiral auxiliaries continue to hold a significant place in the synthetic chemist's toolbox.[10][19] Their reliability, predictability, and the high levels of stereocontrol they afford make them indispensable for the synthesis of complex molecules, from natural products to active pharmaceutical ingredients.[5][15] A thorough understanding of the principles governing their function, coupled with a practical knowledge of the associated experimental techniques, empowers researchers to harness the full potential of these elegant molecular architects.

References

- Chiral Auxiliary Design. (n.d.).

- Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis - Benchchem. (n.d.).

- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - Andrew G Myers Research Group - Harvard University. (2012, March 27).

- Chiral Auxiliary Controlled Reactions - No Added Chemicals. (2016, July 21).

- Diastereoselectivity in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries - Benchchem. (n.d.).

- A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis - Benchchem. (n.d.).

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (n.d.).

- Chiral auxiliary - Wikipedia. (n.d.).

- Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.).

- Concise Introduction to Asymmetric Synthesis - IIT. (n.d.).

- Heterocyclic Chiral Auxiliaries in Total Synthesis of Natural Products - ResearchGate. (n.d.).

- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC - NIH. (n.d.).

- Chiral Auxiliary Synthesis. (n.d.).

- Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC. (n.d.).

- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog. (2026, January 7).

- Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones | Journal of the American Chemical Society - ACS Publications. (n.d.).

- Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. (n.d.).

- Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols - Benchchem. (n.d.).

- Chiral-Auxiliary-Controlled Diastereoselective Epoxidations - Thieme E-Books & E-Journals. (n.d.).

- Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.).

- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.).

- Chapter 5: Principles of Asymmetric Synthesis - Books. (2007, December 14).

- Asymmetric Synthesis. (n.d.).

- Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC - NIH. (n.d.).

- A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions - Benchchem. (n.d.).

- Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube. (2020, October 22).

- D7 Describe the use of chiral auxiliaries to form the desired enantiomer [HL IB Chemistry]. (2011, September 6).

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2008, May 1).

- Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. (n.d.).

- Asymmetric Synthesis. (n.d.).

- Industrial Applications of Chiral Auxiliaries - ResearchGate. (n.d.).

- Chiral Auxiliaries - Principles and Recent Applications. (n.d.).

- Asymmetric Synthesis - University of York. (n.d.).

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (n.d.).

- Unveiling the Impact of Chiral Compounds on Modern Drug Development and Their Market Growth Projections. (2025, November 12).

- Chiral Auxiliaries and Chirogenesis - MDPI. (2018, April 5).

- ASYMMETRIC SYNTHESIS - IIP Series. (n.d.).

- Methods for cleavage of chiral auxiliary. - ResearchGate. (n.d.).

- Chiral auxiliaries in polymer-supported organic synthesis - SciSpace. (n.d.).

- Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025, November 25).

- Chiral Auxiliaries and Optical Resolving Agents - Tokyo Chemical Industry. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. esports.bluefield.edu - Chiral Auxiliary Synthesis [esports.bluefield.edu]

- 8. benchchem.com [benchchem.com]

- 9. chem.iitb.ac.in [chem.iitb.ac.in]

- 10. esports.bluefield.edu - Chiral Auxiliary Design [esports.bluefield.edu]

- 11. york.ac.uk [york.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 18. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-Depth Technical Guide to (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine: A Privileged Scaffold in Targeted Protein Degradation

Executive Summary

(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is a highly specialized, chiral heterocyclic building block that has recently emerged as a critical structural component in the synthesis of next-generation targeted protein degraders. Most notably, it serves as a foundational scaffold in the development of cereblon (CRBN)-based molecular glues targeting the WIZ (widely interspaced zinc finger motifs) transcription factor [1].

By facilitating the degradation of WIZ—a known repressor of fetal hemoglobin (HbF)—derivatives of this morpholine scaffold (such as dWIZ-1 and dWIZ-2) are pioneering a novel, globally accessible oral therapeutic strategy for sickle cell disease (SCD) and

Structural Rationale & Physicochemical Profiling

In the realm of rational drug design, every functional group must serve a distinct pharmacokinetic (PK) or pharmacodynamic (PD) purpose. The architecture of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is engineered to solve specific challenges in molecular glue development:

-

The Morpholine Core: Morpholine rings are privileged motifs in medicinal chemistry, utilized to improve aqueous solubility and modulate lipophilicity. In the context of CRBN-based degraders, controlling the physicochemical properties is vital to ensure oral bioavailability and cellular permeability.

-

2,2-Dimethyl Substitution (Metabolic Shielding): The inclusion of gem-dimethyl groups at the 2-position provides critical steric hindrance. This substitution pattern blocks cytochrome P450-mediated oxidative metabolism at the adjacent carbon—a common metabolic liability in unsubstituted morpholines—thereby significantly extending the in vivo half-life of the final degrader [3].

-

(S)-5-Hydroxymethyl Vector: The primary alcohol serves as a stereospecific synthetic handle. The (S)-configuration precisely dictates the exit vector of the linker, ensuring that when the degrader binds to CRBN, the target protein (WIZ) is recruited into an optimal orientation for ubiquitination without steric clashing.

-

4-Cbz (Carboxybenzyl) Protection: The Cbz group provides orthogonal protection for the secondary amine. It is highly stable to the basic or nucleophilic conditions required to functionalize the 5-hydroxymethyl group (e.g., via Mitsunobu etherification or nucleophilic aromatic substitution) but can be cleanly and selectively removed later via palladium-catalyzed hydrogenolysis.

Mechanistic Application: WIZ Degradation & HbF Induction

The most prominent application of this scaffold is in the synthesis of WIZ degraders. Sickle cell disease is caused by a mutation in the

Recent phenotypic screening identified WIZ as a previously unknown repressor of HbF. Compounds derived from the (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine scaffold, such as dWIZ-1 and dWIZ-2 , act as molecular glues. They bind to the CRBN E3 ubiquitin ligase and recruit the zinc finger 7 (ZF7) domain of WIZ, forming a ternary complex that leads to the rapid ubiquitination and proteasomal degradation of WIZ [1]. This degradation de-represses the

Caption: Mechanism of Action: WIZ degradation by molecular glues induces HbF expression for SCD therapy.

Experimental Methodology: Scaffold Incorporation

The following protocol outlines the self-validating synthetic workflow for incorporating (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine into a target degrader scaffold, adapted from standard procedures utilized in the synthesis of isoindolinone-based CRBN modulators [4].

Step-by-Step Protocol

Step 1: Etherification of the Hydroxymethyl Group

-

Objective: Attach the CRBN-binding core (e.g., a fluorinated isoindolinone derivative) to the morpholine scaffold.

-

Procedure: Dissolve the isoindolinone core (1.0 eq) and (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Add potassium carbonate (

, 2.5 eq) and stir the reaction mixture at 90°C for 16 hours under a nitrogen atmosphere. -

Causality: The primary alcohol acts as a nucleophile in an

reaction against the activated fluorinated core. The Cbz group ensures the morpholine nitrogen does not compete as a nucleophile, preventing unwanted N-alkylation.

Step 2: Cbz Deprotection via Hydrogenolysis

-

Objective: Unmask the morpholine amine for final functionalization or to improve aqueous solubility.

-

Procedure: Dissolve the intermediate from Step 1 in a mixture of methanol and ethyl acetate (1:1). Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction vessel with hydrogen gas (

) and stir vigorously at room temperature for 4–6 hours. Filter through a Celite pad to remove the catalyst and concentrate in vacuo. -

Causality: Hydrogenolysis is highly specific to benzyl carbamates. It cleanly yields the secondary amine and volatile byproducts (toluene and

), avoiding the harsh acidic conditions required for Boc deprotection, which might degrade sensitive glutarimide rings present in CRBN binders.

Step 3: Final Functionalization & Purification

-

Objective: Finalize the degrader structure (e.g., via reductive amination or amidation at the free morpholine nitrogen) and isolate the active pharmaceutical ingredient (API).

-

Procedure: Purify the crude product using silica gel chromatography (eluting with a gradient of 0–10% methanol in dichloromethane) or preparative HPLC to yield the final WIZ degrader.

Caption: Synthetic workflow for incorporating the morpholine building block into WIZ degrader scaffolds.

Quantitative Data Analysis

The incorporation of the 2,2-dimethyl-morpholine scaffold has yielded some of the most potent WIZ degraders to date. The table below summarizes the quantitative biological data for key compounds synthesized using this or closely related structural intermediates [1][5].

| Compound | Target | DC | EC | In Vivo Efficacy / Pharmacodynamics |

| dWIZ-1 | WIZ (ZF7) | 13 nM | ~45 nM | Induces HbF in humanized mouse models. |

| dWIZ-2 | WIZ (ZF7) | Highly Potent | Dose-dependent | >90% HbF+ reticulocytes in Cynomolgus monkeys (30 mg/kg/day). |

| WIZ-IN-1 | WIZ | 360 nM (0.36 | N/A | Preclinical research tool for hemoglobinopathies. |

| WIZ Degrader 3 | WIZ | AC | 45 nM | Upregulates HBG1/2 in primary human erythroid cells. |

Note: The optimization from dWIZ-1 to dWIZ-2 specifically focused on leveraging the morpholine/piperazine physicochemical properties to achieve oral bioavailability suitable for primate studies [3].

References

-

Ting, P. Y., Borikar, S., Kerrigan, J. R., et al. (2024). A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction. Science, 385(6704), 91-99. Available at:[Link]

- Bonazzi, S., Cernijenko, A., Cobb, J. S., et al. (2021). 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof. World Intellectual Property Organization, Patent WO2021124172A1.

-

Kerrigan, J. R., Thomsen, N. M., Ting, P. Y., et al. (2023). Targeted Degradation of the Wiz Transcription Factor for Gamma Globin De-Repression. Blood (American Society of Hematology), 142(Supplement 1). Available at:[Link]

- Novartis Institutes for BioMedical Research. (2021). Compositions and methods for the treatment of hemoglobinopathies. World Intellectual Property Organization, Patent WO2021123920A1.

Methodological & Application

Synthesis and Stereochemical Control of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Executive Summary

The 2,2-dimethylmorpholine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed to enhance metabolic stability, aqueous solubility, and target binding affinity. Specifically, (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine serves as a critical chiral building block in the development of novel therapeutics, including cereblon (CRBN) modulators targeting Widely Interspaced Zinc Finger Motifs (WIZ) degradation for the treatment of sickle cell disease (SCD) and beta-thalassemia .

This application note provides a comprehensive, step-by-step methodology for the asymmetric synthesis of this molecule. By leveraging a chiral pool approach and rigorous stereochemical logic, this guide ensures high-fidelity reproduction of the target compound for drug development professionals.

Strategic Route Design & Mechanistic Insights

The Stereochemical Causality: A Cahn-Ingold-Prelog (CIP) Inversion

A common pitfall in the synthesis of this molecule is the misassignment of the starting material required to achieve the (S)-configuration. To synthesize the (S)-morpholine , one must counterintuitively start from the (R)-amino acid (D-Serine).

The Mechanistic Explanation:

-

Starting Material: In D-Serine methyl ester, the chiral center at the

-carbon possesses the (R)-configuration . The CIP priorities are: -

Ring Formation: During cyclization, the original

of serine is incorporated into the morpholine ring as C6 ( -

The Priority Swap: In the final step, the

group is reduced to an exocyclic -

Result: The priorities swap to

(1) >

Regioselective Cyclization Strategy